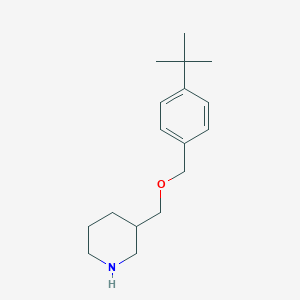
4-(tert-Butyl)benzyl 3-piperidinylmethyl ether
Übersicht
Beschreibung
“4-(tert-Butyl)benzyl 3-piperidinylmethyl ether” is a chemical compound with the molecular formula C17H27NO and a molecular weight of 261.40 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “4-(tert-Butyl)benzyl 3-piperidinylmethyl ether” is represented by the formula C17H27NO . The structure includes a benzyl group attached to a tert-butyl group, and a piperidinylmethyl ether group .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(tert-Butyl)benzyl 3-piperidinylmethyl ether” include a molecular weight of 261.40 and a molecular formula of C17H27NO .Wissenschaftliche Forschungsanwendungen
Protecting Group in Organic Synthesis
4-(tert-Butyl)benzyl 3-piperidinylmethyl ether, as part of a larger family of benzyl ether-type protecting groups, plays a significant role in organic synthesis. A variant, the 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group, is used for protecting alcohols. This protecting group is stable under oxidizing conditions, compatible with certain removal processes, and useful in the stereocontrolled synthesis of beta-mannopyranosides (Crich, Li, & Shirai, 2009).
Synthesis and Solution Properties
The synthesis and solution properties of novel benzyl ether dendrimers with oligoethyleneoxy chains, including tert-butyl variants, have been explored. These compounds show thermosensitivity, with properties like turbidity varying with concentration (Deng, 2013).
Role in Polymer Synthesis
In the field of polymer science, 4-(tert-Butyl)benzyl 3-piperidinylmethyl ether derivatives are utilized in the synthesis of aliphatic polyesters. These compounds serve as protecting groups during the polymerization process and are instrumental in generating functional cyclic esters (Trollsås et al., 2000).
Application in Chemical Synthesis
This compound is relevant in chemical synthesis methodologies. For instance, tert-butyl peroxyacetals are produced from benzyl ethers through a CH bond functionalization process catalyzed by iron (Iwata, Hata, & Urabe, 2012). Additionally, the construction of 1-Naphthols via benzannulation involves the use of aromatic tert-butyl ynol ethers, demonstrating the utility of tert-butyl benzyl derivatives in organic synthesis (Bai, Yin, Liu, & Zhu, 2015).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-[(4-tert-butylphenyl)methoxymethyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO/c1-17(2,3)16-8-6-14(7-9-16)12-19-13-15-5-4-10-18-11-15/h6-9,15,18H,4-5,10-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLOVURHAIXGRDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)COCC2CCCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(tert-Butyl)benzyl 3-piperidinylmethyl ether | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(Benzyloxy)methyl]piperidine hydrochloride](/img/structure/B1391243.png)
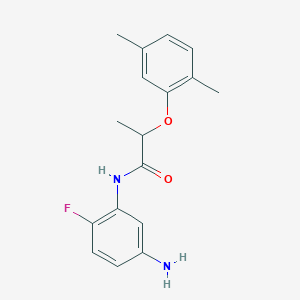
![3-[(2-Methyl-2-propenyl)oxy]pyrrolidine hydrochloride](/img/structure/B1391245.png)
![3-[(3-Fluorobenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1391246.png)
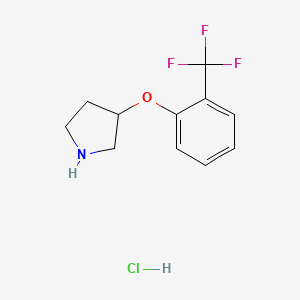
![3-[4-(Tert-butyl)phenoxy]pyrrolidine hydrochloride](/img/structure/B1391248.png)
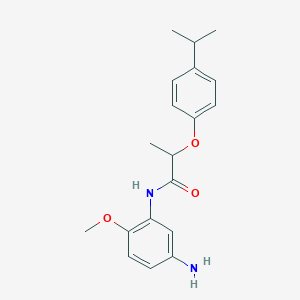

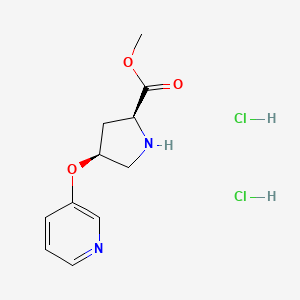
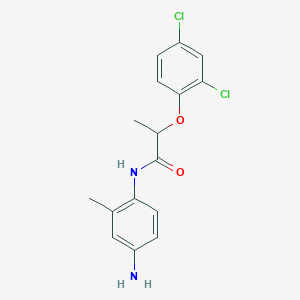
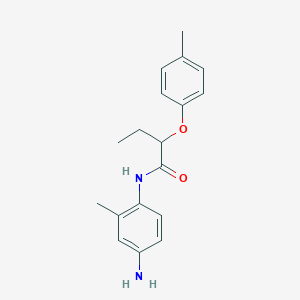
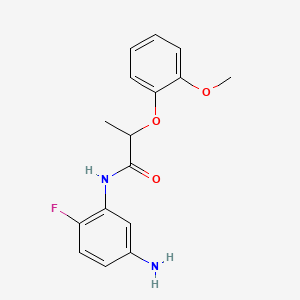
![N-(5-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]butanamide](/img/structure/B1391265.png)
